molecular formula C16H17N3S B14208104 N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-26-7

N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14208104
CAS No.: 917907-26-7
M. Wt: 283.4 g/mol
InChI Key: XFXHUJRSYLNGIC-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an ethylphenyl group at the nitrogen atom and two methyl groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the condensation of 2-amino-3-carboxythiophene with formimidamide, followed by chlorination and nucleophilic substitution reactions . The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal as reagents, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its mechanism of action include the inhibition of inflammatory mediators, disruption of microbial cell walls, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethylphenyl group and the two methyl groups at the 5 and 6 positions enhances its interaction with molecular targets and improves its pharmacokinetic properties.

Properties

CAS No.

917907-26-7

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-4-12-7-5-6-8-13(12)19-15-14-10(2)11(3)20-16(14)18-9-17-15/h5-9H,4H2,1-3H3,(H,17,18,19)

InChI Key

XFXHUJRSYLNGIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C(=C(SC3=NC=N2)C)C

Origin of Product

United States

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